REACTION_CXSMILES
|
CO.CCN(CC)CC.[NH2:10][C:11]1[C:16]([N+:17]([O-])=O)=[CH:15][C:14]([C:20]2[CH:21]=[N:22][C:23]([C:26]([OH:29])([CH3:28])[CH3:27])=[N:24][CH:25]=2)=[C:13]([F:30])[C:12]=1[CH:31]1[CH2:35][CH2:34][CH2:33][O:32]1>[Pd].C1COCC1>[NH2:10][C:11]1[C:16]([NH2:17])=[CH:15][C:14]([C:20]2[CH:21]=[N:22][C:23]([C:26]([OH:29])([CH3:27])[CH3:28])=[N:24][CH:25]=2)=[C:13]([F:30])[C:12]=1[CH:31]1[CH2:35][CH2:34][CH2:33][O:32]1
|
Name
|
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
46.54 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C=C1[N+](=O)[O-])C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1
|
Name
|
|
Quantity
|
14.21 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
shook until consumption
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture
|
Type
|
WASH
|
Details
|
rinsed with another portion of THF (124 mL)
|
Type
|
ADDITION
|
Details
|
Added 45 psi H2
|
Type
|
CUSTOM
|
Details
|
(HPLC and LCMS showed complete reaction)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
FILTRATION
|
Details
|
It was re-filtered through paper (glass microfibre)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction three more times on the same scale
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1N)C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 447 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 402.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |